

Application Note: UPLC-MS/MS for Metabolite Identification of Canertinib

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Compound Focus: Canertinib

CAS No.: 267243-28-7

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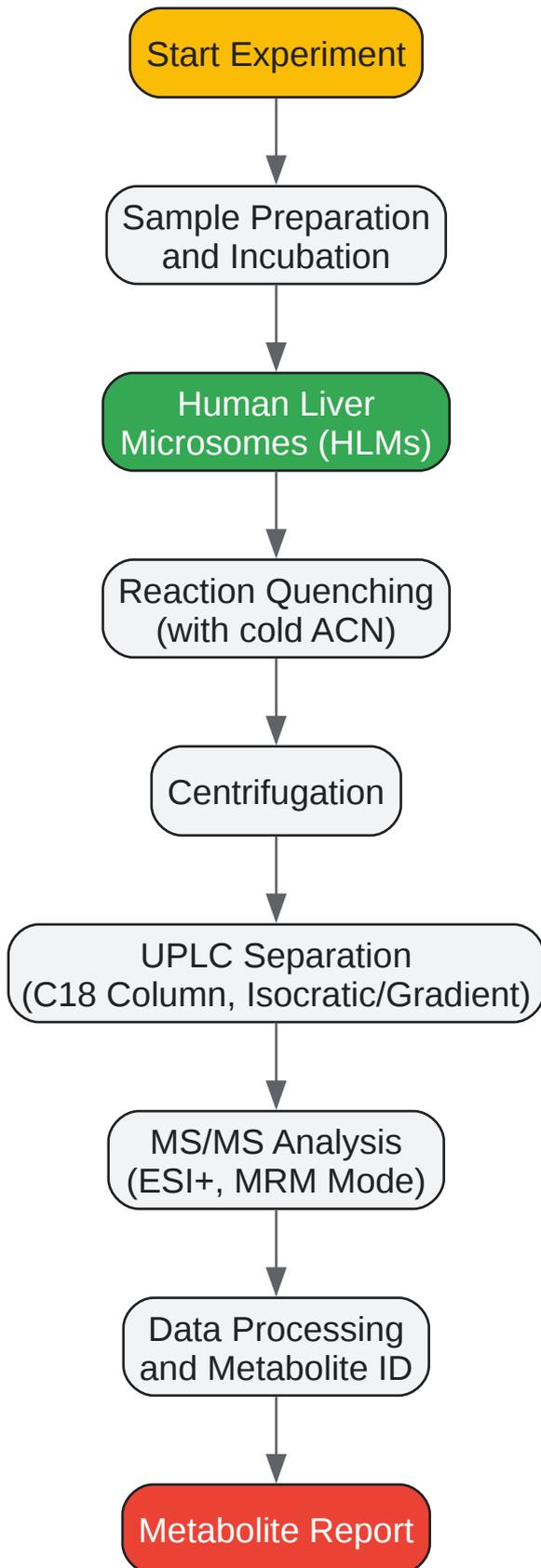
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Introduction and Objective

Canertinib (CI-1033) is an irreversible, pan-tyrosine kinase inhibitor targeting the ErbB (HER) family of receptors. Understanding its metabolic fate is crucial for drug development, assessing potential drug-drug interactions, and explaining inter-patient variability in response. This application note describes a robust, sensitive, and rapid method using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) for the identification and characterization of **canertinib** metabolites generated from *in vitro* incubations with Human Liver Microsomes (HLMs) [1] [2].

Experimental Design and Workflow

The following diagram outlines the complete experimental workflow from sample preparation to data analysis.



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Materials and Instrumentation

Reagents and Chemicals

- **Canertinib:** High-purity reference standard ($\geq 99\%$).
- **Co-factors:** NADPH Regenerating System (Solution A: NADP⁺, Solution B: Glucose-6-Phosphate, Solution C: Glucose-6-Phosphate Dehydrogenase).
- **Human Liver Microsomes (HLMs):** Pooled, mixed-gender.
- **Solvents:** Acetonitrile (ACN), Methanol, Water, Formic Acid, and Ammonium Formate, all of UPLC/MS grade.
- **Internal Standard:** A suitable structurally analogous or stable isotope-labeled compound.

UPLC-MS/MS System

- **UPLC System:** Acquity UPLC H-Class System or equivalent.
- **Column:** Acquity UPLC BEH C18 (1.7 μm , 2.1 mm x 50 mm) or equivalent.
- **Mass Spectrometer:** Tandem Quadrupole Mass Spectrometer (e.g., Xevo TQD) with an electrospray ionization (ESI) source.
- **Software:** MassLynx for instrument control and data acquisition.

Detailed Methodology

In Vitro Metabolic Incubation

The incubation procedure should be optimized based on preliminary experiments. A typical protocol is as follows [1] [2]:

- **Incubation Mix:** Prepare a 200 μL incubation mixture containing:
 - 0.1 M Phosphate Buffer (pH 7.4)
 - HLMs (0.5 mg/mL protein concentration)
 - **Canertinib** (1-5 μM , below the Michaelis-Menten constant K_m for linear kinetics)
- **Pre-incubation:** Allow the mixture to equilibrate for 5 minutes in a water bath at 37°C.
- **Initiation:** Start the reaction by adding the NADPH Regenerating System.
- **Incubation:** Allow the reaction to proceed for a predetermined time (e.g., 0-60 minutes).

- **Termination:** Stop the reaction at designated time points by adding 400 μ L of ice-cold ACN containing the internal standard.
- **Processing:** Vortex mix vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
- **Analysis:** Transfer the clear supernatant to a UPLC vial for analysis.

UPLC-MS/MS Analytical Conditions

The table below summarizes the optimized chromatographic and mass spectrometric parameters, adapted from methods for similar kinase inhibitors [1] [3] [2].

Table 1: Optimized UPLC-MS/MS Parameters for **Canertinib** Metabolite Identification

Parameter Category	Specification	Details / Value
Chromatography	Column	Acquity UPLC BEH C18 (1.7 μ m, 2.1 x 50 mm)
	Column Temp.	40 °C

|| **Mobile Phase** | A: 0.1% Formic acid in Water B: 0.1% Formic acid in ACN || | **Gradient Program** | 0-0.5 min: 5% B; 0.5-3.0 min: 5% to 95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95% to 5% B; 4.1-5.0 min: 5% B (equilibration) || | **Flow Rate** | 0.3 mL/min || | **Injection Volume** | 5 μ L || | **Mass Spectrometry** | **Ionization** | Positive Electrospray (ESI+) || | **Capillary Voltage** | 3.0 kV || | **Source Temp.** | 150 °C || | **Desolvation Temp.** | 500 °C || | **Desolvation Gas** | 1000 L/Hr || | **Data Acquisition** | Full Scan (m/z 100-700), Product Ion Scan, MRM || | **Cone Voltage / Collision Energy** | Optimized for **canertinib** and its metabolites |

Data Analysis and Metabolite Identification

- **Chromatographic Analysis:** Identify potential metabolites by observing new chromatographic peaks in incubated samples compared to zero-time controls.
- **Mass Spectrometric Identification:**
 - Use full-scan MS to detect protonated molecules $[M+H]^+$ of potential metabolites.
 - Perform product ion scans on these precursor ions to obtain structural information via fragmentation patterns.
 - Identify metabolic soft spots by comparing the MS/MS spectra of metabolites with that of the parent drug (**canertinib**). Common biotransformations include oxidation (+16 Da),

demethylation (-14 Da), glucuronidation (+176 Da), and dealkylation.

- **Metabolic Stability Assessment:** If quantifying the parent drug, use a calibration curve. Calculate apparent *in vitro* half-life ($t_{1/2}$) and intrinsic clearance ($Cl_{(int)}$) using the following formulas [1] [2]:
 - **In vitro $t_{1/2} = 0.693 / k$** , where k is the elimination rate constant from the slope of the natural log of concentration vs. time plot.
 - **$Cl_{(int)}$ ($\mu\text{L}/\text{min}/\text{mg}$ protein) = $(0.693 / t_{1/2}) * (\text{Incubation Volume} / \text{Microsomal Protein})$.**

Method Validation

While full validation is required for quantification, key parameters should be verified for metabolite identification, including specificity, sensitivity, and system suitability [1] [3].

Table 2: Key Analytical Performance Data

Analytical Parameter	Performance Result
Retention Time	To be determined (e.g., ~2.5 min for parent)
Linearity Range	1 - 3000 ng/mL (for parent drug quantification)
Lower Limit of Quantification (LLOQ)	~1 ng/mL
Intra-day Accuracy	-2.87% to 4.11%
Intra-day Precision (RSD%)	0.46% to 6.99%

Troubleshooting and Notes

- **Low Metabolite Signal:** Ensure the NADPH Regenerating System is fresh and active. Optimize protein and substrate concentrations.
- **Poor Chromatography:** Condition the column thoroughly. Check mobile phase pH and composition. Ensure samples are properly centrifuged.
- **Ion Suppression:** Use a stable isotope-labeled internal standard for **canertinib** to correct for any matrix effects, if performing quantification.

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